![molecular formula C20H26N6O2 B274383 N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine, also known as EHT 1864, is a small molecule inhibitor of Rho GTPases. Rho GTPases are a group of signaling proteins that play a crucial role in a variety of cellular processes, including cell migration, cell division, and gene expression. EHT 1864 has been shown to inhibit the activity of Rho GTPases and has potential applications in scientific research.
Mecanismo De Acción
N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine 1864 inhibits the activity of Rho GTPases by binding to a specific site on these proteins and preventing them from interacting with their downstream effectors. Rho GTPases are involved in a variety of cellular processes, including the regulation of the actin cytoskeleton, which is crucial for cell migration and cell division. By inhibiting Rho GTPases, this compound 1864 can disrupt these processes and provide insight into the role of Rho GTPases in cellular signaling.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting Rho GTPases, it has been shown to reduce the activity of downstream effectors, such as ROCK and mDia, which are involved in the regulation of the actin cytoskeleton. This compound 1864 has also been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine 1864 in lab experiments include its specificity for Rho GTPases and its ability to inhibit downstream effectors. This allows researchers to study the role of Rho GTPases in cellular processes without the interference of other signaling pathways. However, the limitations of using this compound 1864 include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several future directions for the study of N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine 1864. One area of interest is the development of more potent and selective inhibitors of Rho GTPases. Another area of interest is the use of this compound 1864 in the study of cancer biology, particularly in the development of new cancer therapies. Finally, the role of Rho GTPases in neurological disorders, such as Alzheimer's disease, is an area of ongoing research, and this compound 1864 may have potential applications in this field.
Métodos De Síntesis
The synthesis of N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine 1864 involves several steps, including the synthesis of the key intermediate 3-ethoxy-4-hydroxybenzyl alcohol, which is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the tetrazole ether. The final step involves the reaction of the tetrazole ether with N,N-dimethylethylenediamine to form this compound 1864.
Aplicaciones Científicas De Investigación
N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine 1864 has potential applications in scientific research, particularly in the study of Rho GTPase signaling pathways. It has been shown to inhibit the activity of Rho GTPases, which are involved in a variety of cellular processes. By inhibiting Rho GTPases, this compound 1864 can be used to study the role of these proteins in cellular processes, such as cell migration and cell division.
Propiedades
Fórmula molecular |
C20H26N6O2 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-N//',N//'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C20H26N6O2/c1-4-27-19-14-16(15-21-12-13-25(2)3)10-11-18(19)28-20-22-23-24-26(20)17-8-6-5-7-9-17/h5-11,14,21H,4,12-13,15H2,1-3H3 |
Clave InChI |
JIKSJOUFKNYQDC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCN(C)C)OC2=NN=NN2C3=CC=CC=C3 |
SMILES canónico |
CCOC1=C(C=CC(=C1)CNCCN(C)C)OC2=NN=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



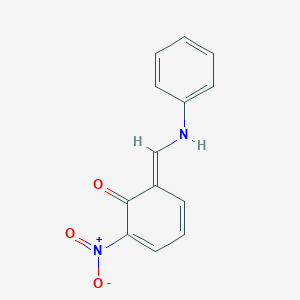
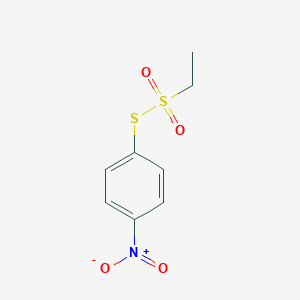
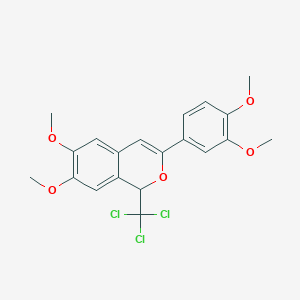
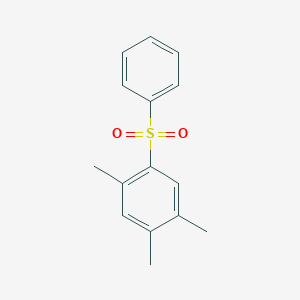
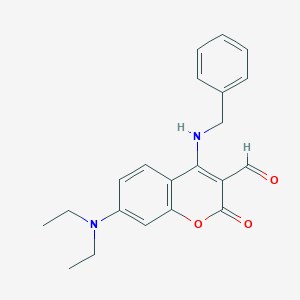
![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)
![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)

![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)

![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)


![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)